Cas no 243668-26-0 (1-(1-ethyl-1H-1,3-benzodiazol-2-yl)ethan-1-one)

1-(1-ethyl-1H-1,3-benzodiazol-2-yl)ethan-1-one Chemical and Physical Properties
Names and Identifiers
-
- Ethanone,1-(1-ethyl-1H-benzimidazol-2-yl)-
- Ethanone, 1-(1-ethyl-1H-benzimidazol-2-yl)- (9CI)
- 1-(1-Ethyl-1H-benzimidazol-2-yl)ethanone
- 1-(1-ethyl-1H-1,3-benzodiazol-2-yl)ethan-1-one
- 1-(1-ethylbenzimidazol-2-yl)ethanone
- AKOS005169660
- 243668-26-0
- EN300-84996
- F2101-0219
- Z276687198
-
- MDL: MFCD00964670
- Inchi: InChI=1S/C11H12N2O/c1-3-13-10-7-5-4-6-9(10)12-11(13)8(2)14/h4-7H,3H2,1-2H3
- InChI Key: ZJXRRZIIMLVQCB-UHFFFAOYSA-N
- SMILES: C(N1C2C=CC=CC=2N=C1C(=O)C)C
Computed Properties
- Exact Mass: 188.094963011g/mol
- Monoisotopic Mass: 188.094963011g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 14
- Rotatable Bond Count: 2
- Complexity: 229
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 34.9Ų
- XLogP3: 1.8
1-(1-ethyl-1H-1,3-benzodiazol-2-yl)ethan-1-one Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
TRC | E902933-10mg |
1-(1-ethyl-1H-1,3-benzodiazol-2-yl)ethan-1-one |
243668-26-0 | 10mg |
$ 50.00 | 2022-06-05 | ||
Enamine | EN300-84996-1.0g |
1-(1-ethyl-1H-1,3-benzodiazol-2-yl)ethan-1-one |
243668-26-0 | 95.0% | 1.0g |
$513.0 | 2025-03-21 | |
Life Chemicals | F2101-0219-5g |
1-(1-ethyl-1H-1,3-benzodiazol-2-yl)ethan-1-one |
243668-26-0 | 95%+ | 5g |
$1296.0 | 2023-09-06 | |
Life Chemicals | F2101-0219-0.5g |
1-(1-ethyl-1H-1,3-benzodiazol-2-yl)ethan-1-one |
243668-26-0 | 95%+ | 0.5g |
$410.0 | 2023-09-06 | |
Life Chemicals | F2101-0219-1g |
1-(1-ethyl-1H-1,3-benzodiazol-2-yl)ethan-1-one |
243668-26-0 | 95%+ | 1g |
$432.0 | 2023-09-06 | |
Enamine | EN300-84996-0.1g |
1-(1-ethyl-1H-1,3-benzodiazol-2-yl)ethan-1-one |
243668-26-0 | 95.0% | 0.1g |
$144.0 | 2025-03-21 | |
1PlusChem | 1P00C5JC-2.5g |
Ethanone, 1-(1-ethyl-1H-benzimidazol-2-yl)- (9CI) |
243668-26-0 | 95% | 2.5g |
$1308.00 | 2024-05-21 | |
A2B Chem LLC | AF66248-10g |
Ethanone, 1-(1-ethyl-1H-benzimidazol-2-yl)- (9CI) |
243668-26-0 | 95% | 10g |
$2799.00 | 2024-04-20 | |
1PlusChem | 1P00C5JC-500mg |
Ethanone, 1-(1-ethyl-1H-benzimidazol-2-yl)- (9CI) |
243668-26-0 | 95% | 500mg |
$546.00 | 2024-05-21 | |
1PlusChem | 1P00C5JC-5g |
Ethanone, 1-(1-ethyl-1H-benzimidazol-2-yl)- (9CI) |
243668-26-0 | 95% | 5g |
$1901.00 | 2024-05-21 |
1-(1-ethyl-1H-1,3-benzodiazol-2-yl)ethan-1-one Related Literature
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Kun Dou,Fabiao Yu,Yuxia Liu,Lingxin Chen,Ziping Cao,Tao Chen,Yulin Li Chem. Sci., 2017,8, 7851-7861
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Lingling Wang,Ming Lu,Mei Yi,Lijun Chen,Jian Shen,Zhong Li,Lei Li,Ye Yang,Jianping Zhang,Yuan Li RSC Adv., 2015,5, 52952-52957
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Volker Strauss,Huize Wang,Simon Delacroix,Marc Ledendecker,Pablo Wessig Chem. Sci., 2020,11, 8256-8266
-
Kathryn J. Arm,J. A. Gareth Williams Chem. Commun., 2005, 230-232
-
Mohsen Khaledian,Razali Ismail,Elnaz Akbari RSC Adv., 2016,6, 38753-38760
Additional information on 1-(1-ethyl-1H-1,3-benzodiazol-2-yl)ethan-1-one
1-(1-Ethyl-1H-1,3-Benzodiazol-2-yl)ethan-1-one: A Comprehensive Overview
1-(1-Ethyl-1H-1,3-benzodiazol-2-yl)ethan-1-one (CAS No. 243668-26-0) is a compound of significant interest in the fields of organic chemistry and pharmacology. This compound belongs to the class of benzodiazepines, which are known for their structural diversity and wide-ranging applications in drug discovery. The benzodiazole moiety in this compound contributes to its unique electronic properties, making it a valuable substrate for various chemical reactions and biological assays.
The synthesis of 1-(1-Ethyl-1H-1,3-benzodiazol-2-yl)ethan-1-one involves a series of well-established organic reactions, including Friedländer benzodiazepine synthesis. This method typically employs an aldehyde or ketone as the electrophilic component and an enamine as the nucleophilic component. The reaction proceeds through a conjugate addition followed by cyclization, yielding the benzodiazole ring system. Recent advancements in catalytic methods have enabled more efficient and selective syntheses of such compounds, reducing reaction times and improving yields.
Structurally, 1-(1-Ethyl-1H-1,3-benzodiazol-2-yl)ethan-1-one features a fused benzene ring with a diazole moiety at positions 1 and 3. The ethyl group at position 1 introduces steric bulk, which can influence the compound's solubility and bioavailability. The ketone group at position 2 plays a critical role in determining the compound's reactivity and functionality. This arrangement makes the molecule versatile for further functionalization, such as alkylation or acylation, to explore its potential in drug design.
Recent studies have highlighted the potential of benzodiazole-containing compounds in various therapeutic areas. For instance, research has shown that benzodiazoles can act as antioxidants, anti-inflammatory agents, and even anticancer agents due to their ability to modulate key cellular pathways. In particular, 1-(1-Ethyl-1H-1,3-benzodiazol-2-yl)ethan-one has been investigated for its ability to inhibit certain kinases involved in cancer cell proliferation. These findings underscore the importance of this compound as a lead structure for drug development.
In addition to its pharmacological applications, benzodiazole derivatives like this compound are also being explored in materials science. Their aromaticity and conjugation make them suitable candidates for use in organic electronics, such as OLEDs (organic light-emitting diodes) and photovoltaic devices. Recent advancements in computational chemistry have allowed researchers to predict the electronic properties of these compounds more accurately, facilitating their integration into next-generation materials.
The study of benzodiazoles has also extended into environmental chemistry. Certain derivatives have been found to possess biodegradability under specific conditions, making them attractive for use in sustainable chemical processes. For example, benzodiazole-based catalysts have been developed to promote environmentally friendly reactions with reduced energy consumption and waste generation.
In conclusion, CAS No. 243668–26–0, or 1-(1-Ethyl–H–benzodiazol–one, stands as a testament to the versatility of benzodiazole-containing compounds across multiple disciplines. Its structural features make it a valuable tool for researchers in chemistry, biology, and materials science. As ongoing research continues to uncover new applications and mechanisms of action for this compound, its significance in both academic and industrial settings is expected to grow further.
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